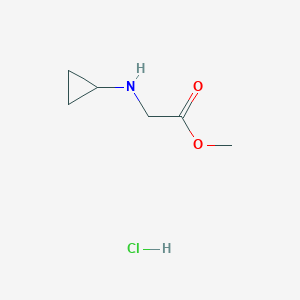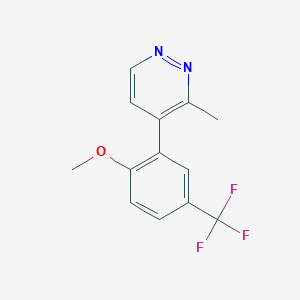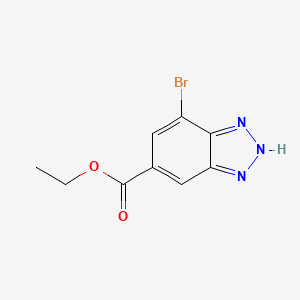![molecular formula C11H15Cl2N B1530495 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 1431697-94-7](/img/structure/B1530495.png)
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Overview
Description
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, also known as Lorcaserin hydrochloride, is a compound with the empirical formula C11H14ClN·HCl . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 232.15 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
The compound is part of the 3-benzazepine series of 5-HT2C agonists . The detailed chemical reactions involving this compound are not available in the search results.Physical and Chemical Properties Analysis
Lorcaserin hydrochloride is a white to beige powder . It is soluble in water at 2 mg/mL . The compound is stored in desiccated conditions at temperatures between -10 to -25°C .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of compounds related to 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. For instance, Macías et al. (2011) detailed the synthesis and X-ray diffraction data of related compounds, providing insights into their crystalline structures (Macías et al., 2011). Similarly, Guerrero et al. (2019) reported on a concise and versatile route for synthesizing tetrahydro-1-benzazepines, offering valuable data on molecular and supramolecular structures (Guerrero et al., 2019).
Conformational Analysis in Aqueous Solutions
Trigo-Mourino et al. (2013) conducted a conformational analysis of a similar compound in water, utilizing residual dipolar coupling data and DFT computations. This research provided insights into the preferred molecular conformation in aqueous environments (Trigo-Mourino et al., 2013).
Dopaminergic Activity Studies
Research has also focused on the dopaminergic activities of benzazepine derivatives. Pfeiffer et al. (1982) explored the dopaminergic activity of substituted benzazepines, providing a basis for understanding their interactions with dopamine receptors (Pfeiffer et al., 1982).
Molecular Pharmacology and Receptor Affinity
Studies have examined the molecular pharmacology of benzazepine derivatives. For example, Neumeyer et al. (1991) synthesized high-affinity ligands for D1 dopamine receptors and evaluated their structure-activity relationship, contributing to the understanding of receptor-ligand interactions (Neumeyer et al., 1991).
Applications in PET Imaging and Drug Development
The compound has been utilized in the development of novel pharmaceutical agents and imaging studies. Halldin et al. (1991) synthesized a labeled version of a related compound for PET imaging, demonstrating its potential in studying dopamine receptors in vivo (Halldin et al., 1991).
Mechanism of Action
Target of Action
The primary target of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is the 5-hydroxytryptamine receptor (5-HT2C) . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound acts as a potent and selective agonist for the 5-HT2C receptor . It binds to this receptor with high affinity, leading to a series of intracellular events. This compound has been shown to have 18- and 104-fold higher potency than 5-HT2A and 5-HT2B respectively .
Biochemical Pathways
Upon activation of the 5-HT2C receptor by this compound, there is an increase in intracellular inositol phosphate accumulation . This leads to a cascade of biochemical reactions that ultimately result in the observed physiological effects.
Pharmacokinetics
It is known that the compound is orally active
Result of Action
The activation of the 5-HT2C receptor by this compound leads to a reduction in food intake and body weight gain when administered to rats . This suggests that the compound may have potential applications in the treatment of obesity.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is an orally active, potent, and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has shown to have higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay . This compound interacts with various enzymes and proteins, particularly those involved in the serotonin pathway .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause reductions in food intake and body weight gain in rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a 5-HT2C receptor agonist, it binds to these receptors and exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Chronic daily treatment to rats (4.5-18 mg/kg p.o. b.i.d.) maintained on a high fat diet causes reductions in food intake and body weight gain .
Properties
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHHRMYZPNGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-94-7 | |
| Record name | 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)
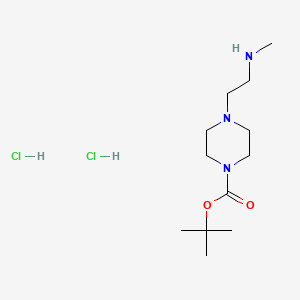
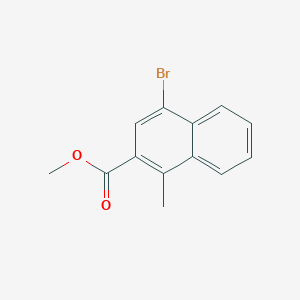
![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)
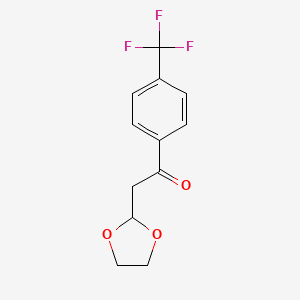

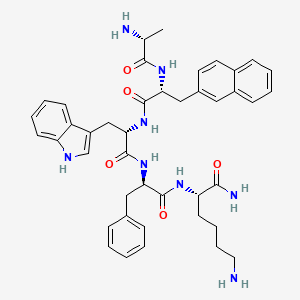
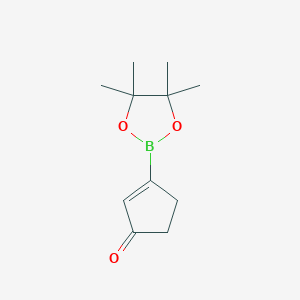

![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)
